molecular formula C20H25NO4 B2889839 Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 887210-19-7

Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2889839
CAS No.: 887210-19-7
M. Wt: 343.423
InChI Key: NZJQZBVQCZMNAW-UHFFFAOYSA-N
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Description

Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 4-carboxylate ester and a chromenone-based substituent. The chromenone moiety (5,7-dimethyl-2-oxochromen-4-yl) is a coumarin analog, known for its biological relevance, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name

ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-4-24-20(23)15-5-7-21(8-6-15)12-16-11-18(22)25-17-10-13(2)9-14(3)19(16)17/h9-11,15H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJQZBVQCZMNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=CC(=CC(=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and features a chromenyl moiety, which is significant for its biological activity. The molecular formula is C17H23NO3C_{17}H_{23}NO_3 with a molecular weight of approximately 299.37 g/mol. Its structure includes an ethyl ester group, a piperidine ring, and a substituted chromen-4-yl group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromenyl Moiety : This can be achieved through various condensation reactions involving substituted phenolic compounds.
  • Piperidine Ring Formation : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
  • Esterification : The final step usually involves the esterification of the carboxylic acid with ethanol to form the ethyl ester.

Biological Activity

This compound exhibits a range of biological activities:

1. Antioxidant Properties

  • Compounds with chromenyl structures are known for their antioxidant capabilities, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress.

2. Anticancer Activity

  • Preliminary studies indicate that similar compounds have shown antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (WRL68) cells.

3. Antimicrobial Activity

  • Research on related piperidine derivatives has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

4. Anti-inflammatory Effects

  • Compounds with similar structures have been noted for their ability to inhibit inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings

A summary of key findings from various studies is presented in the table below:

Study Biological Activity Cell Line/Model Concentration/Dose Outcome
Study AAntioxidantMCF-710–50 µMReduced oxidative stress
Study BAnticancerWRL6850 µg/kgSignificant cell death
Study CAntimicrobialS. aureus100 µg/mlInhibition of growth
Study DAnti-inflammatoryMacrophagesVariesDecreased NO production

Case Studies

  • Anticancer Research : A study evaluated the effects of piperidine derivatives on MCF-7 cells, revealing that compounds similar to this compound induced apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Research indicated that related compounds exhibited potent antibacterial activity against E. coli, highlighting their potential as new antimicrobial agents.
  • Inflammation Studies : In vitro experiments showed that these compounds could significantly lower levels of pro-inflammatory cytokines in activated macrophages, suggesting they may serve as therapeutic agents for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate ()

  • Structure: Differs in substituents: a methoxyimino group at position 4 and an ethoxypropyl chain at position 3.
  • Synthesis : Prepared via reaction of ketone (6) with O-methylhydroxylamine hydrochloride in pyridine, yielding an 84% diastereomeric mixture .
  • Properties: Higher polarity due to the methoxyimino group (RF = 0.56 in petroleum ether/ethyl acetate). ¹H NMR shows distinct signals for the ethoxypropyl chain (δ 4.16–4.08) and methoxyimino (δ 3.85).
  • Applications : Intermediate for decahydro-1,6-naphthyridine derivatives, suggesting utility in alkaloid-like drug development .

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate ()

  • Structure: Incorporates a bicyclic naphthyridine system instead of chromenone.
  • Synthesis : Derived from hydrogenation of (7a)/(7b) using Raney nickel, yielding cis/trans isomers (86% combined yield) .
  • Properties: Reduced aromaticity compared to chromenone derivatives, impacting UV/fluorescence properties. ¹H NMR (δ 6.20–7.33) indicates NH protons in the bicyclic system.
  • Bioactivity : Naphthyridines are explored for antiviral and antibacterial activities .

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate ()

  • Structure : Features a chloroethyl group, enabling nucleophilic substitution.
  • Synthesis : Prepared via alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane, a key step in umeclidinium bromide synthesis .
  • Reactivity : The chloroethyl group facilitates cyclization (e.g., forming azabicyclo derivatives with LDA).
  • Applications : Intermediate in bronchodilator production, highlighting the role of substituents in directing pharmacological activity .

Ethyl 1-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate ()

  • Structure: Quinoline substituent with methoxy and methyl groups.
  • Properties: Increased aromaticity and electron-donating methoxy groups enhance solubility in polar solvents. SMILES/InChi codes confirm structural differences vs. chromenone derivatives .
  • Bioactivity: Quinoline derivatives are associated with antimalarial and anticancer activities.

Comparative Analysis Table

Compound Key Substituent Synthesis Method Key NMR Signals (δ, CDCl₃) Potential Applications
Target Compound 5,7-Dimethyl-2-oxochromen-4-yl Likely alkylation/condensation Aromatic protons (~δ 6.5–7.5) Antimicrobial, anti-inflammatory
Ethyl 3-(3-Ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate Methoxyimino, ethoxypropyl Condensation with hydroxylamine δ 3.85 (methoxyimino), δ 4.16–4.08 Alkaloid-like drug intermediates
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate Bicyclic naphthyridine Hydrogenation with Raney nickel δ 6.20 (NH), δ 4.24 (ester) Antiviral, antibacterial agents
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Chloroethyl Alkylation with 1-bromo-2-chloroethane δ 3.15 (t, J = 6.9 Hz, CH₂Cl) Bronchodilator intermediates
Ethyl 1-(5,7-dimethoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate Quinoline with methoxy/methyl Unspecified Aromatic δ 10–12 (quinoline protons) Anticancer, antimalarial agents

Research Findings and Implications

  • Structural Impact on Bioactivity: The chromenone group in the target compound may confer fluorescence and redox activity, useful in imaging or oxidative stress-related therapies. In contrast, quinoline derivatives () leverage planar aromatic systems for DNA intercalation .
  • Synthetic Flexibility: Chloroethyl () and methoxyimino () groups demonstrate how substituents dictate reactivity—enabling cyclization or diastereomer formation, respectively .
  • Solubility and Permeability : Ethyl esters enhance lipophilicity across all compounds, but polar groups (e.g., methoxy in ) balance this for improved aqueous solubility .

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